KPT-276 is a small molecule Selective Inhibitor of Nuclear Export (SINE) compound. [, ] It serves as a research tool for investigating the role of the nuclear export protein XPO1/CRM1 in various biological processes and diseases. [, , ] KPT-276 has been primarily utilized in preclinical research exploring its potential as an anti-cancer agent in various cancer types, including hematological malignancies and solid tumors. [, , , , , , , , , ]
The synthesis of KPT-276 involves several chemical reactions that yield the final compound with high purity and bioactivity. Although specific synthetic routes are proprietary, the general approach includes the use of organic synthesis techniques commonly employed in medicinal chemistry. The compound is synthesized from simpler precursors through a series of steps that may involve coupling reactions, protection-deprotection strategies, and purification processes such as chromatography .
Technical details regarding the synthesis include:
The molecular structure of KPT-276 can be described by its chemical formula, which contains various functional groups that contribute to its activity as a CRM1 inhibitor. The compound's structure allows it to fit into the binding site of CRM1, effectively blocking its function.
Key structural data include:
KPT-276 primarily participates in biochemical reactions involving the inhibition of CRM1-mediated nuclear export. When KPT-276 binds to CRM1, it prevents the export of proteins that are crucial for cell cycle regulation and apoptosis.
Key reactions include:
The mechanism of action for KPT-276 involves its binding to CRM1, which disrupts the normal nuclear export process. By inhibiting this pathway, KPT-276 allows for the retention of tumor suppressor proteins within the nucleus, thereby enhancing their activity against cancer cells.
The process can be summarized as follows:
KPT-276 exhibits several important physical and chemical properties that influence its biological activity:
KPT-276 has significant potential applications in scientific research and clinical settings:
KPT-276 belongs to the Selective Inhibitors of Nuclear Export class and features a trifluoromethyl phenyl triazole scaffold that enables irreversible covalent binding to cysteine 528 (Cys528) within the nuclear export signal groove of Chromosome Region Maintenance 1. This binding mode was elucidated through X-ray crystallography at 1.8 Å resolution, revealing that KPT-276's difluoroazetidinepropenonenyl group inserts into the hydrophobic pocket of the nuclear export signal-binding cleft, sterically hindering cargo recognition. The covalent conjugation occurs via Michael addition, where the α,β-unsaturated carbonyl group of KPT-276 reacts with the thiol group of Cys528. This interaction disrupts the formation of the ternary Chromosome Region Maintenance 1–Ran Guanosine Triphosphate–cargo complex, effectively blocking nuclear export of over 200 cargo proteins [3] [4] [6].
Table 1: Structural Characteristics of KPT-276–Chromosome Region Maintenance 1 Interaction
Parameter | Detail | Functional Consequence |
---|---|---|
Binding Site | Cys528 in NES groove (HEAT repeats 11-12) | Irreversible blockade of cargo recognition |
Binding Chemistry | Michael addition via α,β-unsaturated ketone | Prolonged inhibition despite plasma clearance |
Crystallographic Resolution | 1.8 Å | Precise mapping of inhibitor-enzyme interface |
Hydrophobic Interactions | Trifluoromethyl phenyl moiety | Enhanced binding affinity and specificity |
Biochemical assays using Ran-dependent Chromosome Region Maintenance 1 binding to the protein kinase A inhibitor protein nuclear export signal confirmed complete inhibition of nuclear export signal recognition at nanomolar concentrations. This specificity was further validated through kinase profiling studies, where KPT-276 showed no binding to 150 unrelated kinases or phosphatases, underscoring its selective mechanism [3] [6].
In non-dividing cells (e.g., neurons), KPT-276 exerts neuroprotective effects by rebalancing nucleocytoplasmic transport dynamics. Chromosome Region Maintenance 1 overexpression in neurodegenerative contexts accelerates nuclear export of critical neuronal survival factors and facilitates cytoplasmic accumulation of proteins like hyperphosphorylated TAU, which forms neurotoxic aggregates. KPT-276 treatment (50-100 nM) reverses this pathology by forcing nuclear retention of transcription factors such as nuclear factor erythroid 2-related factor 2, activating antioxidant response element-dependent genes that mitigate oxidative stress [2] [10].
Mechanistically, KPT-276 disrupts the Ran Guanosine Triphosphate/Guanosine Diphosphate gradient that powers directional transport. This leads to nuclear accumulation of RNA-binding proteins (e.g., fused in sarcoma, transactive response DNA binding protein 43 kDa) that would otherwise form cytoplasmic aggregates in amyotrophic lateral sclerosis models. Three-dimensional electron microscopy of neuronal axons demonstrates that KPT-276 preserves microtubule integrity and reduces focal axonal damage by 75% by maintaining nuclear localization of cytoskeletal regulators [2] [6].
Nuclear sequestration of tumor suppressors constitutes KPT-276's primary anticancer mechanism. Quantitative proteomics in multiple myeloma cells reveals 8-fold nuclear accumulation of p53, forkhead box protein O1, and cyclin-dependent kinase inhibitor 1A within 4 hours of KPT-276 exposure (250 nM). This triggers transcriptional reactivation of pro-apoptotic targets (e.g., BCL2 associated agonist of cell death, phorbol-12-myristate-13-acetate-induced protein 1) and cyclin-dependent kinase inhibitors [4] [8] [9].
Table 2: Tumor Suppressor Proteins Affected by KPT-276-Mediated Nuclear Retention
Tumor Suppressor | Nuclear Accumulation Fold-Change | Downstream Transcriptional Targets | Functional Outcome |
---|---|---|---|
p53 | 8.2 ± 1.3 | p21, BCL2 associated agonist of cell death | Caspase-9 activation and apoptosis |
Forkhead box protein O1 | 5.6 ± 0.9 | Catalase, manganese superoxide dismutase | ROS scavenging, cell cycle arrest |
Cyclin-dependent kinase inhibitor 1A | 7.1 ± 1.2 | Cyclin-dependent kinase 2, proliferating cell nuclear antigen | G1 phase arrest |
Survivin | 0.3 ± 0.1 (cytoplasmic reduction) | X-linked inhibitor of apoptosis, caspase inhibition | Sensitization to intrinsic apoptosis |
Notably, survivin undergoes paradoxical depletion due to KPT-276-induced nuclear translocation. Once localized in the nucleus, survivin becomes hyperubiquitinated by the anaphase-promoting complex/cyclosome and targeted for proteasomal degradation, eliminating its anti-apoptotic function. Chromatin immunoprecipitation sequencing confirms enhanced RNA polymerase II occupancy at p53-responsive promoters but reduced binding at MYC-regulated proliferative genes, shifting transcriptional balance toward growth suppression [9] [10].
KPT-276 imposes G1 phase arrest through coordinated downregulation of Cell Division Cycle 25 Homolog A and Bromodomain-Containing Protein 4, master regulators of cell cycle progression and oncogene expression. RNA interference studies in myeloma cells demonstrate that Cell Division Cycle 25 Homolog A depletion alone recapitulates 65% of KPT-276's G1 arrest phenotype. KPT-276 reduces Cell Division Cycle 25 Homolog A mRNA by 4.2-fold and Bromodomain-Containing Protein 4 protein by 3.8-fold within 24 hours, mediated by nuclear retention of eukaryotic translation initiation factor 4E-binding proteins that suppress their translation [4] [5].
Cell Division Cycle 25 Homolog A phosphatase inhibition prevents cyclin-dependent kinase 2 activation, while Bromodomain-Containing Protein 4 loss displaces the polymerase-associated factor complex from MYC and B-cell lymphoma 6 promoters. Flow cytometry analyses show 88.7 ± 3.1% of KPT-276-treated multiple myeloma cells (500 nM, 72 hours) accumulate in G1 phase, with concomitant reduction of S phase (5.2 ± 1.7%) and G2/M populations (6.1 ± 1.4%). This arrest precedes mitochondrial depolarization and caspase-dependent apoptosis, particularly in cells harboring cyclin D1 or MYC amplifications [4] [9].
Table 3: Cell Cycle Regulatory Proteins Modulated by KPT-276
Cell Cycle Regulator | Change Post-KPT-276 | Mechanism | Functional Impact |
---|---|---|---|
Cell Division Cycle 25 Homolog A | mRNA ↓4.2-fold | Nuclear retention of translation repressors | Cyclin-dependent kinase 2 inactivation |
Bromodomain-Containing Protein 4 | Protein ↓3.8-fold | Reduced chromatin occupancy at oncogene loci | MYC transcriptional suppression |
Cyclin-dependent kinase inhibitor 1B | Nuclear ↑6.5-fold | Chromosome Region Maintenance 1 blockade | Cyclin-dependent kinase 4/6 inhibition |
Cyclin B1 | Nuclear accumulation | Prevention of cytoplasmic degradation | Mitotic entry blockade |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1